3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride
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Overview
Description
3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its nitrogen-containing fused ring structure, which imparts unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available starting materials such as 2-aminopyridine and various ketones. One common synthetic route is the CuI-catalyzed aerobic oxidative synthesis, which allows for the formation of the imidazo[1,2-a]pyridine core. This method is compatible with a broad range of functional groups and can be used to introduce various substituents onto the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes and large-scale reactors to ensure efficient production. The use of catalytic systems, such as flavin and iodine, can facilitate the one-pot, three-step synthesis of the compound from aminopyridines, ketones, and thiols. These methods are designed to optimize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In organic chemistry, 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential as a bioactive molecule in biological studies. It can interact with various biological targets, such as enzymes and receptors, leading to potential therapeutic applications.
Medicine: Research has indicated that derivatives of this compound may have antituberculosis, anticancer, and anti-inflammatory properties. These properties make it a candidate for the development of new drugs and treatments.
Industry: In the material science industry, this compound can be used to develop new materials with unique properties, such as enhanced stability and reactivity. Its applications extend to the design of sensors, catalysts, and other advanced materials.
Mechanism of Action
The mechanism by which 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine
2-Aminopyridine
3-Thioimidazo[1,2-a]pyridine
Uniqueness: 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride stands out due to its specific amino and carboxylic acid functional groups, which are not present in all similar compounds. These functional groups contribute to its unique reactivity and biological activity, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
3-aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7;/h1-4H,9H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGOQBBPVGHZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2N)C=C1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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